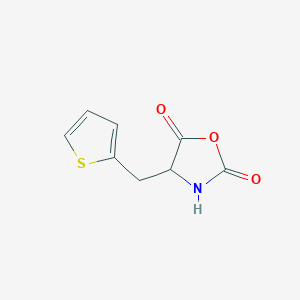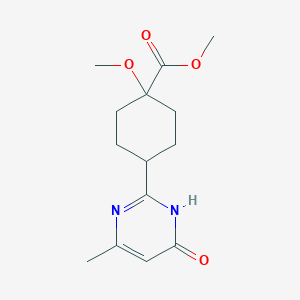![molecular formula C32H22F2N2O4 B11715385 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide is a complex organic compound with the molecular formula C32H22F2N2O4. It is characterized by the presence of multiple fluorine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a fluorine atom with a nucleophile, leading to the formation of intermediate compounds.
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 3-Fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-Fluoro-N-(3-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide is unique due to its specific arrangement of fluorine atoms and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H22F2N2O4 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2-fluoro-N-[4-[3-[4-[(2-fluorobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C32H22F2N2O4/c33-29-10-3-1-8-27(29)31(37)35-21-12-16-23(17-13-21)39-25-6-5-7-26(20-25)40-24-18-14-22(15-19-24)36-32(38)28-9-2-4-11-30(28)34/h1-20H,(H,35,37)(H,36,38) |
InChI Key |
VGFFHXOBRUOTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)


![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)

